molecular formula C27H28N6O B5542068 4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine

4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine

Cat. No. B5542068
M. Wt: 452.6 g/mol
InChI Key: GVGZIVAOPOBCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions including condensation, cyclo condensation, and direct methods. For example, a four-component cyclo condensation method has been utilized for the synthesis of related piperazine derivatives, which could be analogous to the synthesis of the target compound (Rajkumar, Kamaraj, & Krishnasamy, 2014). This indicates a complex synthetic route involving careful selection of reactants and conditions.

Molecular Structure Analysis

The molecular and crystal structures of related compounds, like 4,6-dimethylisothiazolo derivatives, show crystallization in the monoclinic system and exhibit specific cell constants and geometry (Karczmarzyk & Malinka, 2004). This suggests that the target compound may also exhibit unique structural features conducive to in-depth crystallographic studies.

Scientific Research Applications

Cerebral Protective Agents

Research has identified novel arylpyrimidine derivatives with potential applications as cerebral protective agents. These compounds have shown anti-anoxic (AA) activity and anti-lipid peroxidation (ALP) activities, suggesting their utility in addressing cerebral conditions such as edema caused by arachidonate induction. The study discusses the structure-activity relationship of these compounds, highlighting the importance of the amino moiety position on the pyrimidine ring for their effectiveness (A. Kuno et al., 1992).

Radiochemical Labeling

Another study explored a new mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+ for radiochemical labeling, showing the versatility of pyrimidine and related compounds in creating complexes with potential applications in diagnostic imaging. This research underscores the ability to label bioactive molecules containing monodentate or bidentate donor sites, opening avenues for targeted imaging and therapy (S. Mundwiler et al., 2004).

Serotonin Antagonists

Further studies have synthesized derivatives of indoles with substitutions that affect serotonin receptors, providing a framework for developing novel therapeutic agents targeting central nervous system disorders. Such research indicates the therapeutic potential of pyrimidine derivatives in neuropsychopharmacology (K. Andersen et al., 1992).

Antioxidant and Antimicrobial Agents

Research on pyrazolopyridine derivatives has highlighted their antioxidant properties, with some compounds showing the ability to protect DNA from damage induced by bleomycin. This suggests the potential use of pyrimidine derivatives in developing agents to mitigate oxidative stress and related pathologies (M. Gouda, 2012).

Estrogen Receptor Binding

A study on pyrimidine-piperazine-chromene and -quinoline conjugates has evaluated their binding affinity to estrogen receptors, demonstrating potential applications in cancer research, particularly concerning hormone-dependent cancers (I. Parveen et al., 2017).

properties

IUPAC Name

[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O/c1-19-20(2)33(18-28-19)26-17-25(29-21(3)30-26)31-13-15-32(16-14-31)27(34)24-11-9-23(10-12-24)22-7-5-4-6-8-22/h4-12,17-18H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGZIVAOPOBCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.